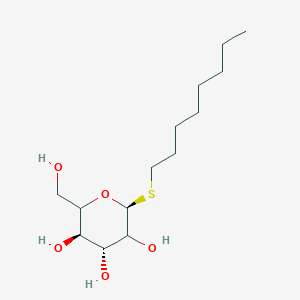

N-Octyl-beta-D-thiogalactopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Octyl-beta-D-thiogalactopyranoside is a nonionic detergent widely used in biochemical and molecular biology research. It is particularly effective in solubilizing membrane proteins without denaturing them, making it valuable for studies involving protein crystallization and reconstitution into lipid bilayers .

准备方法

The synthesis of N-Octyl-beta-D-thiogalactopyranoside typically starts from D-glucose. The process involves several steps:

Acetylation: D-glucose is treated with acetic anhydride and concentrated sulfuric acid to produce alpha-D-glucopyranose pentaacetate.

Bromination: The pentaacetate is then reacted with hydrogen bromide to form 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.

Thiolation: This bromide compound is reacted with thiourea in acetone to yield the isothiuronium salt.

Alkylation: The isothiuronium salt is neutralized and reduced with sodium sulfite to form the thiol, which is then reacted with 1-bromooctane to produce N-octyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside.

Deacetylation: Finally, the acetyl groups are removed using sodium hydroxide in methanol, yielding this compound.

化学反应分析

N-Octyl-beta-D-thiogalactopyranoside primarily undergoes substitution reactions due to the presence of the thioether linkage. Common reagents used in these reactions include thiourea and sodium sulfite. The major products formed from these reactions are typically thioglycosides, which are resistant to degradation by beta-glucosidase enzymes .

科学研究应用

N-Octyl-beta-D-thiogalactopyranoside is extensively used in:

Biochemistry: For solubilizing and stabilizing membrane proteins, facilitating their study and crystallization.

Molecular Biology: In the reconstitution of membrane proteins into lipid bilayers, aiding in the study of their structure and function.

Medicine: In the analysis of protein interactions and the identification of potential drug targets.

Industry: As a mild detergent in various biochemical assays and processes.

作用机制

The compound exerts its effects by disrupting the lipid bilayer of cell membranes, allowing for the solubilization of membrane proteins. The thioether linkage in N-Octyl-beta-D-thiogalactopyranoside makes it resistant to enzymatic degradation, ensuring the stability of solubilized proteins. This resistance is crucial for maintaining the integrity of proteins during experimental procedures .

相似化合物的比较

N-Octyl-beta-D-thiogalactopyranoside is similar to other nonionic detergents like octyl glucoside and dodecyl maltoside. its unique thioether linkage provides enhanced stability against enzymatic degradation compared to its counterparts. This makes it particularly useful in experiments where prolonged stability of solubilized proteins is required .

Similar Compounds

- Octyl glucoside

- Dodecyl maltoside

- Heptyl thioglucopyranoside

属性

IUPAC Name |

(3R,4R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10?,11-,12+,13?,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVLVOOFCGWBCS-XGVQBZMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1C([C@@H]([C@H](C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-4-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B7840053.png)

![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7840058.png)

![(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7840061.png)

![(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7840066.png)